(3S,5R)-5-methoxypiperidin-3-ol
Description
(3S,5R)-5-Methoxypiperidin-3-ol is a six-membered piperidine ring derivative with a hydroxyl (-OH) group at position 3 and a methoxy (-OCH₃) group at position 5. Piperidine derivatives are widely utilized in pharmaceutical chemistry as intermediates or bioactive scaffolds due to their structural versatility. This suggests that stereochemical precision and substituent positioning are critical for biological efficacy in similar alkaloids.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3S,5R)-5-methoxypiperidin-3-ol |
InChI |
InChI=1S/C6H13NO2/c1-9-6-2-5(8)3-7-4-6/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
SCURWHOZLNXVPF-NTSWFWBYSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@H](CNC1)O |
Canonical SMILES |
COC1CC(CNC1)O |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis
This approach utilizes naturally occurring chiral starting materials such as amino acids or sugars to construct the piperidine ring with the desired stereochemistry. For example, derivatives of L- or D-lysine or other amino acid precursors can be cyclized and functionalized to yield (3S,5R)-5-methoxypiperidin-3-ol.
- The hydroxyl group at the 3-position can be introduced by selective oxidation or hydroxylation of the piperidine ring.
- The methoxy substituent at the 5-position is typically introduced via nucleophilic substitution or methylation of a hydroxy precursor.
Asymmetric Catalytic Synthesis
Asymmetric catalysis employs chiral catalysts to induce stereoselective transformations, such as asymmetric hydrogenation or epoxidation followed by ring-opening to install the hydroxyl and methoxy groups in the correct stereochemical configuration.
- Transition metal complexes with chiral ligands (e.g., Rh, Ru, or Pd catalysts) can be used to hydrogenate unsaturated piperidine precursors.
- Organocatalytic methods involving chiral amines or phosphoric acids can also be applied for stereoselective functionalization.
Resolution of Racemic Mixtures
Racemic mixtures of 5-methoxypiperidin-3-ol can be separated into enantiomers using classical resolution techniques:
- Formation of diastereomeric salts with chiral acids or bases followed by crystallization.
- Chromatographic resolution on chiral stationary phases.
- Enzymatic resolution using stereoselective enzymes to selectively react with one enantiomer.
Functional Group Interconversion
Starting from commercially available or synthetically accessible piperidine derivatives, functional group interconversion strategies are employed:
- Hydroxylation at the 3-position via selective oxidation.
- Methylation of hydroxy groups to form the methoxy substituent.
- Protection and deprotection strategies to control reactivity and stereochemistry during multi-step synthesis.
A typical synthetic sequence for (3S,5R)-5-methoxypiperidin-3-ol may proceed as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of piperidine ring | Cyclization of amino acid derivative | Piperidine ring with defined stereochemistry |
| 2 | Hydroxylation | Selective oxidation (e.g., OsO4, m-CPBA) | Introduction of 3-hydroxy group |
| 3 | Methylation | Methyl iodide or dimethyl sulfate, base | Conversion of 5-hydroxy to 5-methoxy group |
| 4 | Purification | Chromatography or crystallization | Isolation of pure (3S,5R)-5-methoxypiperidin-3-ol |
- The stereochemical integrity of the compound is maintained by using chiral starting materials or catalysts.
- Purification often involves column chromatography on basic silica gel to avoid decomposition of sensitive hydroxyl or methoxy groups.
- Yields reported in literature vary depending on the method but typically range from 50% to 85% overall.
- Enantiomeric excess (ee) values exceeding 95% have been achieved using asymmetric catalytic methods.
- Reaction conditions such as temperature, solvent choice (e.g., tetrahydrofuran, acetonitrile), and base selection (e.g., pyridine, 2,6-lutidine) are critical for optimal stereoselectivity and yield.
| Method Category | Key Features | Advantages | Limitations |
|---|---|---|---|
| Chiral Pool Synthesis | Uses natural chiral precursors | High stereoselectivity | Limited by availability of precursors |
| Asymmetric Catalysis | Employs chiral catalysts | High enantiomeric purity, scalable | Requires specialized catalysts |
| Resolution of Racemates | Separation of enantiomers post-synthesis | Simple concept | Wasteful, lower overall yield |
| Functional Group Interconversion | Modifies existing piperidine derivatives | Flexible, allows late-stage modification | May require multiple steps |
The preparation of (3S,5R)-5-methoxypiperidin-3-ol involves sophisticated synthetic strategies that ensure stereochemical control and functional group specificity. Chiral pool synthesis and asymmetric catalysis are the most effective approaches for obtaining this compound with high enantiomeric purity and yield. Optimization of reaction conditions and purification techniques further enhances the efficiency of these methods. The choice of method depends on the availability of starting materials, desired scale, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-methoxypiperidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the methoxy group to a methyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the methoxy group may yield a methyl-substituted piperidine.
Scientific Research Applications
(3S,5R)-5-methoxypiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (3S,5R)-5-methoxypiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, the hydroxyl group may form hydrogen bonds with active site residues of enzymes, while the methoxy group may interact with hydrophobic pockets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
(3S,5R)-5-(Trifluoromethyl)piperidin-3-ol
- Structure : Piperidine with -OH (C3) and -CF₃ (C5).
- Molecular Formula: C₆H₁₀F₃NO (MW: 169.14) .
(3R,5R)-1-Benzyl-5-methylpiperidin-3-ol
- Structure : Piperidine with -OH (C3), -CH₃ (C5), and a benzyl group at N1.
- Molecular Formula: C₁₃H₁₉NO (MW: 205.3) .
- Key Differences : The benzyl group increases lipophilicity, which may enhance blood-brain barrier penetration.
Pyrrolidine Derivatives
(3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol
- Structure : Five-membered pyrrolidine ring with -OH (C3) and -CH₂OCH₃ (C5).
- Molecular Formula: C₆H₁₃NO₂ (MW: 131.17) .
Pyridine Derivatives
5-Methoxypyridin-3-ol
- Structure : Pyridine with -OH (C3) and -OCH₃ (C5).
- Molecular Formula: C₆H₇NO₂ (MW: 125.13) .
- Key Differences: Aromatic pyridine ring introduces resonance stabilization, altering acidity (pKa ~8–10 for phenolic -OH) and solubility.
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol
- Structure : Pyridine with -OH (C3) and a 2-fluoro-3-methoxyphenyl substituent at C5.
- Molecular Formula: C₁₂H₁₀FNO₂ (MW: 219.21) .
- Key Differences : The fluorophenyl group introduces steric bulk and electronic effects, possibly enhancing selectivity in receptor binding.
Comparative Data Table
*Theoretical data inferred from structural analogs.
Key Findings and Implications
Ring Size and Stereochemistry: Piperidine derivatives offer a balance between rigidity and flexibility, while pyrrolidines prioritize compactness.
Substituent Effects : Methoxy groups enhance hydrophilicity, whereas trifluoromethyl or aryl groups improve stability and target affinity .
Biological Relevance : Megastigmane analogs with 3S,5R configurations exhibit anti-tumor activity, suggesting that (3S,5R)-5-methoxypiperidin-3-ol could be explored for similar applications .
Q & A
Q. Basic
- X-ray crystallography : Resolves absolute configuration using single-crystal diffraction (e.g., SHELXL software for refinement) .
- NMR spectroscopy : H-H COSY and NOESY analyses identify spatial relationships between protons, confirming axial/equatorial substituents .
- Chiral HPLC : Validates enantiomeric purity by separating stereoisomers on chiral stationary phases (e.g., Chiralpak AD-H) .
What strategies optimize reaction yields and scalability for (3S,5R)-5-methoxypiperidin-3-ol synthesis in industrial settings?
Q. Advanced
- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions (e.g., epimerization) compared to batch processes .
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., catalyst concentration, pressure) to maximize yield .
- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction progression and minimizes impurities .
Case study : A 2024 pilot-scale synthesis achieved 92% yield using a Ru-catalyzed hydrogenation in a continuous flow system, reducing processing time by 40% .
How can conflicting biological activity data for (3S,5R)-5-methoxypiperidin-3-ol analogs be resolved?
Q. Advanced
- Structure-activity relationship (SAR) modeling : Compare substituent effects (e.g., methoxy vs. trifluoromethyl groups) on target binding. For example, fluorinated analogs exhibit higher metabolic stability but lower solubility .
- Docking simulations : Predict interactions with biological targets (e.g., GPCRs) using Schrödinger Suite or AutoDock Vina to rationalize activity discrepancies .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., hydroxyl group positioning correlates with receptor affinity) .
How does the stereochemistry of (3S,5R)-5-methoxypiperidin-3-ol influence its physicochemical and biological properties?
Q. Basic
| Property | (3S,5R) Isomer | (3R,5S) Isomer |
|---|---|---|
| LogP | -0.52 (hydrophilic) | -0.48 |
| Melting Point | 128–130°C | 122–124°C |
| Receptor Binding | IC = 12 nM | IC = 480 nM |
The axial methoxy group in the (3S,5R) isomer enhances hydrogen bonding with active sites, improving target engagement .
What computational tools are recommended for predicting the reactivity of (3S,5R)-5-methoxypiperidin-3-ol in novel reactions?
Q. Advanced
- DFT calculations (Gaussian 16) : Map transition states and activation energies for nucleophilic substitutions or oxidations .
- Machine learning (Chemprop) : Train models on existing reaction datasets to predict regioselectivity in functionalization reactions .
- Solvent effect modeling (COSMO-RS) : Simulate solvent interactions to optimize reaction media for desired pathways .
How can crystallographic data resolve structural ambiguities in (3S,5R)-5-methoxypiperidin-3-ol derivatives?
Q. Advanced
- SHELXT for structure solution : Rapid phase determination from X-ray data, even for low-symmetry crystals .
- Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., hydrogen bonds) to explain packing motifs .
- Twinned data refinement : Use SHELXL to model merohedral twinning in challenging crystals .
What safety protocols are essential when handling (3S,5R)-5-methoxypiperidin-3-ol hydrochloride?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
